
S-(Cyanomethyl) diethylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(Cyanomethyl) diethylcarbamothioate: is an organic compound that contains a cyanomethyl group attached to a diethylcarbamothioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(Cyanomethyl) diethylcarbamothioate typically involves the reaction of diethylcarbamothioic acid with cyanomethylating agents. One common method is the reaction of diethylcarbamothioic acid with bromoacetonitrile under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: S-(Cyanomethyl) diethylcarbamothioate can undergo various chemical reactions, including:
Substitution Reactions: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Cyclization Products: Cyclization can result in the formation of heterocyclic compounds such as oxindoles.
Applications De Recherche Scientifique
Chemistry: S-(Cyanomethyl) diethylcarbamothioate is used as a building block in organic synthesis. It can be used to introduce cyanomethyl groups into various substrates, which can then be further functionalized to create complex molecules .
Biology and Medicine: It can be used to create bioactive molecules with potential therapeutic properties .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing .
Mécanisme D'action
The mechanism of action of S-(Cyanomethyl) diethylcarbamothioate involves its ability to act as a nucleophile or electrophile in chemical reactions. The cyanomethyl group can participate in nucleophilic substitution reactions, while the diethylcarbamothioate moiety can stabilize reaction intermediates. The compound’s reactivity is influenced by the electronic properties of the cyanomethyl and diethylcarbamothioate groups .
Comparaison Avec Des Composés Similaires
S-(Cyanomethyl) N,N-dimethyl dithiocarbamate: This compound is similar in structure but contains a dimethyl group instead of a diethyl group.
S-(Cyanomethyl) O-ethyl carbodithionate: This compound has an O-ethyl group instead of a diethylcarbamothioate moiety.
Uniqueness: S-(Cyanomethyl) diethylcarbamothioate is unique due to its specific combination of the cyanomethyl and diethylcarbamothioate groups. This combination imparts distinct reactivity and stability, making it a valuable intermediate in various chemical reactions .
Propriétés
Numéro CAS |
65350-95-0 |
|---|---|
Formule moléculaire |
C7H12N2OS |
Poids moléculaire |
172.25 g/mol |
Nom IUPAC |
S-(cyanomethyl) N,N-diethylcarbamothioate |
InChI |
InChI=1S/C7H12N2OS/c1-3-9(4-2)7(10)11-6-5-8/h3-4,6H2,1-2H3 |
Clé InChI |
KHKRRJPERNGDGP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)SCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Methylphenoxy)methyl]morpholine;oxalic acid](/img/structure/B14494315.png)

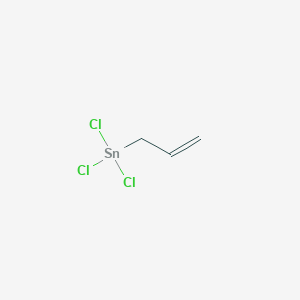
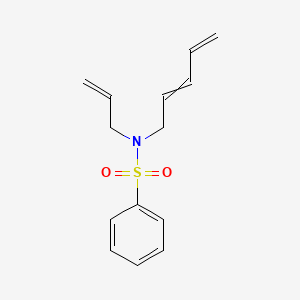
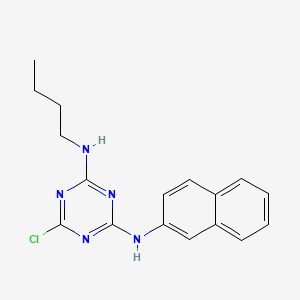
![Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate](/img/structure/B14494340.png)
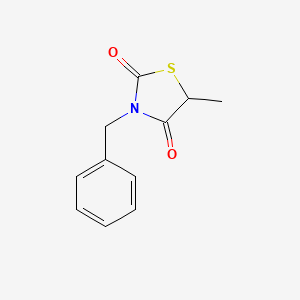
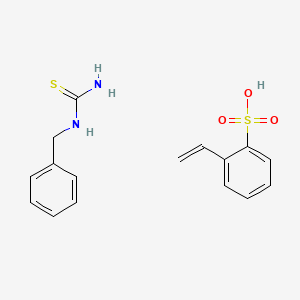
![2,5-Bis[3-(benzyloxy)prop-1-yn-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14494354.png)
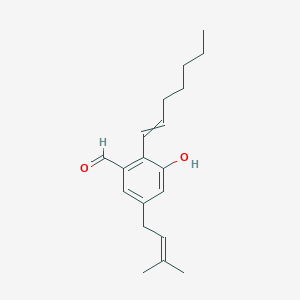
![{[Methyl(diphenyl)silyl]ethynyl}bis(2-methylphenyl)arsane](/img/structure/B14494368.png)
![2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14494373.png)

![3-[(2-Octyldodecyl)oxy]propane-1,2-diol](/img/structure/B14494383.png)
